molecular formula C14H10Br2N2O B4930342 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide

1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide

Cat. No.: B4930342
M. Wt: 382.05 g/mol
InChI Key: KRSZTWXEJMIVOI-UHFFFAOYSA-M
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Description

1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide is a chemical compound with the molecular formula C13H11Br2NO It is known for its unique structure, which includes a pyridinium ring substituted with a bromophenyl group and a carbonitrile group

Properties

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN2O.BrH/c15-13-5-3-12(4-6-13)14(18)10-17-7-1-2-11(8-16)9-17;/h1-7,9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSZTWXEJMIVOI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C#N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide typically involves the reaction of pyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a cyanide source to introduce the carbonitrile group. The final product is obtained by quaternization with methyl bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Bromophenyl)-2-oxoethyl)pyridinium bromide
  • 1-(2-(4-Bromophenyl)-2-oxoethyl)pyridinium chloride
  • 1-(2-(4-Bromophenyl)-2-oxoethyl)pyridinium iodide

Uniqueness

1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its potential for specific interactions with biological targets.

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